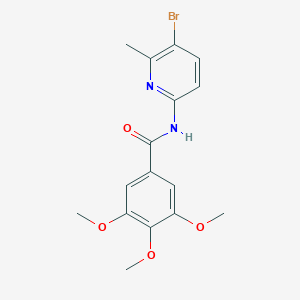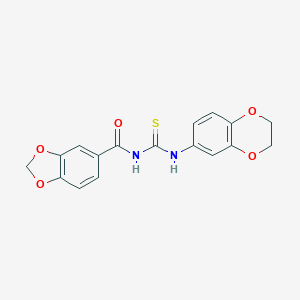![molecular formula C20H13BrClN3O2 B278374 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research. BPA belongs to the class of benzoxazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, pharmacology, and biochemistry. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. However, one of the limitations of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Direcciones Futuras
There are several future directions for the study of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide. One of the areas of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based fluorescent probes for biochemistry applications. Further studies are also needed to determine the mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves the reaction of 5-bromopyridin-3-amine with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbonyl chloride. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of triethylamine to yield N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied extensively for its potential applications in various fields. In pharmacology, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied for its potential use as a fluorescent probe in biochemistry.
Propiedades
Nombre del producto |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
|---|---|
Fórmula molecular |
C20H13BrClN3O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H13BrClN3O2/c21-14-8-13(10-23-11-14)20-25-17-9-16(5-6-18(17)27-20)24-19(26)7-12-1-3-15(22)4-2-12/h1-6,8-11H,7H2,(H,24,26) |
Clave InChI |
YIMLTNRYPJOBQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)